molecular formula C19H23NO4S B12186291 [(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline

[(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline

Cat. No.: B12186291
M. Wt: 361.5 g/mol
InChI Key: SXFGNNJKNITSKS-UHFFFAOYSA-N
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Description

[(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline is an organic compound that belongs to the class of sulfonylindolines. This compound is characterized by the presence of a sulfonyl group attached to an indoline ring, which is further substituted with diethoxy and methyl groups on the phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline typically involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with indoline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The diethoxy and methyl groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

[(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The diethoxy and methyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline: Similar structure but with methoxy groups instead of diethoxy groups.

    [(2,5-Diethoxy-4-methylphenyl)sulfonyl]benzene: Lacks the indoline ring.

    [(2,5-Diethoxy-4-methylphenyl)sulfonyl]pyrrole: Contains a pyrrole ring instead of an indoline ring.

Uniqueness

[(2,5-Diethoxy-4-methylphenyl)sulfonyl]indoline is unique due to the combination of its sulfonylindoline core with diethoxy and methyl substitutions This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C19H23NO4S

Molecular Weight

361.5 g/mol

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C19H23NO4S/c1-4-23-17-13-19(18(24-5-2)12-14(17)3)25(21,22)20-11-10-15-8-6-7-9-16(15)20/h6-9,12-13H,4-5,10-11H2,1-3H3

InChI Key

SXFGNNJKNITSKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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